molecular formula C11H13N3OS B039013 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 119003-37-1

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B039013
M. Wt: 235.31 g/mol
InChI Key: WSQCQUQIQLFVKF-UHFFFAOYSA-N
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Description

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its unique chemical structure and potential applications in various fields. The compound is synthesized and analyzed for its molecular structure, reactivity, and physical and chemical properties, contributing to a broader understanding of its characteristics and potential uses.

Synthesis Analysis

The compound has been synthesized through multi-component reactions, demonstrating the versatility and efficiency of water-mediated synthesis methods. For instance, compounds related to 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide have been synthesized using a three-component reaction involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water, utilizing triethylamine as a base at room temperature (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as FT-IR, NMR, and X-ray diffraction, providing detailed insights into the structural aspects of these molecules. Computational chemistry methods have further supported these findings, offering a deeper understanding of the compound's molecular geometry and interactions (Jayarajan et al., 2019).

Chemical Reactions and Properties

Reactivity studies have shown that the compound participates in various chemical reactions, leading to the formation of new pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems. These reactions have been carried out with a variety of reagents, demonstrating the compound's versatility and potential for generating novel chemical entities (Abdel-rahman et al., 2003).

Scientific Research Applications

Synthesis of Functionalized Thieno[2,3-b]pyridines

  • Chemical Synthesis : This compound is used in the synthesis of new functionalized thieno[2,3-b]pyridines, demonstrating its role as a key intermediate in the creation of diverse chemical structures (Lukina, Stolyarova, & Dotsenko, 2017).

Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines Synthesis

  • Heterocyclic Compounds Creation : It aids in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing its versatility in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antiproliferative Activity

  • Medical Research : This compound is a known class of antiproliferative compounds, indicating its potential in medical research, particularly in studying enzyme inhibition and structure-activity relationships (van Rensburg et al., 2017).

Antimicrobial Activity

  • Antimicrobial Research : It is involved in the synthesis of new compounds tested for their antimicrobial activities, reflecting its importance in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Dimeric Pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines Synthesis

  • Organic Chemistry : It is used in the unusual and stereoselective one-pot approach to synthesize dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, highlighting its utility in organic synthesis methods (Stroganova et al., 2019).

Diazaphosphorine Derivatives Synthesis

  • Heterocyclic Compound Synthesis : Its role in the synthesis of pyrido[3',2':4,5]thieno[3,2-d]-[1,3,2]diazaphosphorine derivatives underlines its significance in creating complex heterocyclic compounds (Dotsenko & Krivokolysko, 2013).

Fluorescent Compounds Synthesis

  • Fluorescence Studies : Its use in synthesizing compounds with pronounced UV fluorescence opens avenues for its application in fluorescence studies and materials science (Dotsenko et al., 2021).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-4-5(2)7-8(12)9(10(13)15)16-11(7)14-6(4)3/h12H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQCQUQIQLFVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351279
Record name 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

CAS RN

119003-37-1
Record name 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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